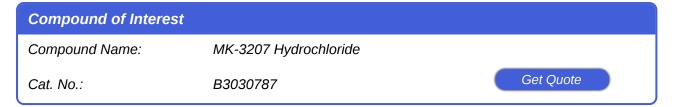


# **Chemical structure and properties of MK-3207**

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An In-depth Technical Guide to the Chemical Structure and Properties of MK-3207

### Introduction

MK-3207 is a potent, orally bioavailable, and highly selective antagonist of the calcitonin generelated peptide (CGRP) receptor.[1][2][3] It was developed as a potential treatment for acute migraine, representing the third CGRP receptor antagonist to demonstrate clinical efficacy in migraine trials.[1][4] CGRP is a 37-amino acid neuropeptide widely distributed in the nervous system and implicated in the pathophysiology of migraine.[5] By blocking the CGRP receptor, MK-3207 aimed to mitigate the inflammatory cascade and pain transmission associated with migraine attacks.[6] Despite showing promise in early clinical trials, its development was terminated due to observations of delayed asymptomatic liver test abnormalities.[7] This guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to MK-3207.

# **Chemical Structure and Physicochemical Properties**

MK-3207 is a complex small molecule with two defined stereocenters.

Table 1: Chemical and Physicochemical Properties of MK-3207



Property	Value	Reference
IUPAC Name	2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide	[4][8]
Molecular Formula	C31H29F2N5O3	[3][8]
Molecular Weight	557.60 g/mol	[3][8]
CAS Number	957118-49-9 (free base)	[3]
SMILES	C1CCC2(C1)C(=O)N(CC(=O) Nc3ccc4C[C@@]5(Cc4c3)c6c ccnc6NC5=O)INVALID-LINK- -c7cc(cc(c7)F)F	
InChIKey	AZAANWYREOQRFB- SETSBSEESA-N	[3]

# **Pharmacological Properties**

MK-3207 is a highly potent antagonist of the human and rhesus monkey CGRP receptors, exhibiting significantly lower affinity for canine and rodent receptors.[1][4] Its mechanism of action involves the competitive blockade of the CGRP receptor, thereby inhibiting the downstream signaling cascade, such as CGRP-stimulated cAMP production.[2][4]

## **In Vitro Pharmacology**

The in vitro activity of MK-3207 has been extensively characterized through various binding and functional assays.

Table 2: In Vitro Binding Affinity of MK-3207 for CGRP Receptors



Receptor Species	Assay Condition	Kı (nM)	Reference
Human (native)	SK-N-MC cells	0.024 ± 0.001	[4]
Human (recombinant)	-	0.022 ± 0.002	[4]
Rhesus Monkey	-	0.024 ± 0.001	[4][9]
Canine	-	10	[4][9]
Rat	-	10 ± 1.2	[4][9]

Table 3: In Vitro Functional Activity and Binding Characteristics of MK-3207

Parameter	Assay	Value	Reference
IC50	Human CGRP receptor-expressing HEK293 cells (cAMP response)	0.12 ± 0.02 nM	[4][9]
IC50 (+50% human serum)	Human CGRP receptor-expressing HEK293 cells (cAMP response)	0.17 ± 0.02 nM	[4]
Ke	[ <sup>3</sup> H]MK-3207 on human CGRP receptor	0.06 nM	[1][4]
Off-rate (k₀ff)	[³H]MK-3207 from human CGRP receptor	0.012 min <sup>-1</sup>	[1][4]
Half-life (t1/2)	Dissociation from human CGRP receptor	59 min	[1][4]

# **Selectivity Profile**



MK-3207 demonstrates high selectivity for the CGRP receptor over other related receptors in the calcitonin family.

Table 4: Selectivity of MK-3207 for Related Human Receptors

Receptor	K <sub>i</sub> (nM)	Reference
AM1 (CLR/RAMP2)	16,500	[4][9]
AM <sub>2</sub> (CLR/RAMP3)	156 ± 17	[4][9]
Calcitonin (CTR)	1,900 ± 580	[4][9]
Amylin 1 (AMY1; CTR/RAMP1)	0.75 ± 0.13	[9]
Amylin 3 (AMY₃; CTR/RAMP3)	128 ± 25	[9]

### In Vivo Pharmacology

The in vivo efficacy of MK-3207 was evaluated in rhesus monkeys using a capsaicin-induced dermal vasodilation (CIDV) model.

Table 5: In Vivo Pharmacodynamic Properties of MK-3207 in Rhesus Monkeys

Parameter	Value	Reference
EC50	0.8 nM	[4]
EC <sub>90</sub>	7 nM	[4]
Emax	81 ± 5% inhibition	[4]
CSF/Plasma Ratio	2 to 3%	[1][4]

# **Mechanism of Action: CGRP Receptor Antagonism**

Calcitonin gene-related peptide (CGRP) mediates its effects, including vasodilation, by binding to its receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding activates G-protein signaling, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). MK-3207 acts as a



competitive antagonist at this receptor, blocking the binding of CGRP and thereby preventing the subsequent signaling cascade.



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Figure 1. Signaling pathway of CGRP and the antagonistic action of MK-3207.

# Experimental Protocols CGRP Receptor Binding Assay

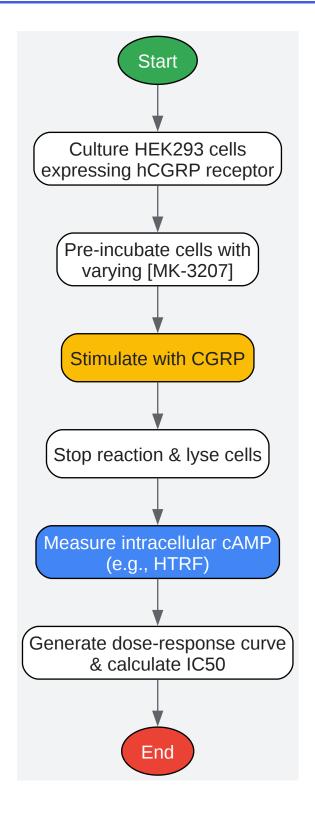
- Objective: To determine the binding affinity (Ki) of MK-3207 for CGRP receptors.
- Methodology: Competitive binding experiments were conducted using membranes from SK-N-MC cells (for native human CGRP receptors) or HEK293 cells expressing the recombinant human CGRP receptor.
  - Membranes were incubated with a radiolabeled CGRP ligand, <sup>125</sup>I-hCGRP.
  - Increasing concentrations of unlabeled MK-3207 were added to compete with the radioligand for receptor binding.
  - After incubation, the bound and free radioligand were separated by filtration.
  - The amount of bound radioactivity was measured using a gamma counter.
  - The K<sub>i</sub> values were calculated from the IC<sub>50</sub> values (the concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. [4]



### **Functional Assay (cAMP Production)**

- Objective: To assess the functional antagonism of MK-3207 on CGRP-induced signaling.
- Methodology:
  - HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) were used.
  - Cells were pre-incubated with varying concentrations of MK-3207.
  - Human α-CGRP was then added to stimulate the cells.
  - The reaction was stopped, and the cells were lysed.
  - The intracellular concentration of cyclic AMP (cAMP) was measured using a suitable assay, such as a homogeneous time-resolved fluorescence (HTRF) assay.
  - Dose-response curves were generated to determine the IC<sub>50</sub> value, representing the concentration of MK-3207 required to inhibit 50% of the maximal CGRP-induced cAMP response.[4]





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Figure 2. Workflow for the cAMP functional assay to determine MK-3207 potency.



# In Vivo Capsaicin-Induced Dermal Vasodilation (CIDV) Assay

- Objective: To evaluate the in vivo potency and pharmacodynamic effect of MK-3207.
- Methodology:
  - The study was conducted in rhesus monkeys.
  - A baseline dermal blood flow was measured on the forearm skin using a laser Doppler imager.
  - Capsaicin was applied topically to the skin to induce neurogenic inflammation and vasodilation, which is primarily mediated by CGRP release.
  - MK-3207 was administered intravenously at various doses.
  - Dermal blood flow was measured again after capsaicin application in the presence of the drug.
  - The inhibition of the capsaicin-induced increase in blood flow was quantified, and plasma concentrations of MK-3207 were measured to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, allowing for the determination of EC<sub>50</sub> and EC<sub>90</sub> values.[1][4]

# **Clinical Development and Discontinuation**

MK-3207 underwent Phase I and Phase II clinical trials for the acute treatment of migraine.[7] [10] An adaptive dose-ranging study demonstrated a positive response for pain freedom at 2 hours.[4] However, the development program for MK-3207 was terminated by Merck & Co. in 2009. The decision was based on the emergence of delayed, asymptomatic liver test abnormalities, specifically elevations in liver transaminases, observed in some study participants.[7] This raised safety concerns, leading to the discontinuation of its development.

# **Synthesis**



The synthesis of MK-3207 is a complex, multi-step process. A key strategy involves the coupling of two main fragments: a piperazinone fragment and a spirooxindole fragment. The development of a highly efficient synthetic route was crucial for the large-scale production of the compound for clinical trials.[11]

### Conclusion

MK-3207 is a well-characterized CGRP receptor antagonist with high potency and selectivity. Its preclinical profile demonstrated excellent in vitro and in vivo activity, supporting its progression into clinical trials for migraine treatment. While it showed clinical efficacy, the emergence of liver-related safety signals ultimately led to the cessation of its development. The data and methodologies associated with MK-3207 have nonetheless contributed valuable knowledge to the field of CGRP antagonism and the development of subsequent migraine therapeutics.

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